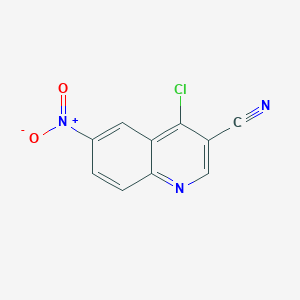
2-Acetylindane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Acetylindane involves the condensation of 2-substituted acetyl 1, 3 - dione with primary aryl amine (aniline) in absolute alcohol . Another method involves the reaction between methyl 3-oxobutanoate and 1,2-bis(bromomethyl)benzene .Physical And Chemical Properties Analysis
2-Acetylindane has a molecular weight of 160.21 g/mol. More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
2-Acetylindane: A Versatile Compound in Scientific Research
2-Acetylindane is a chemical compound with a variety of applications in scientific research. Below are some of the unique applications identified through research:
Organic Synthesis: 2-Acetylindane serves as a building block in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields, including medicinal chemistry.
Medicinal Chemistry: Researchers utilize 2-Acetylindane in the synthesis of pharmaceuticals, exploring its potential in drug development and understanding biological processes.
Condensation Reactions: The compound is involved in condensation reactions, such as the reaction with aniline, which has been studied in different states (gas, solution, and solid) to understand its structural properties .
Synthesis of Chalcones: 2-Acetylindane-1,3-dione has been used to synthesize chalcones, compounds known for their analgesic and anti-inflammatory properties .
Insecticidal Activity: Studies have investigated the use of 2-Acetylindane derivatives in the development of insecticides, particularly those targeting calcium channels in muscle cells .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCRMLBQARGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455708 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylindane | |
CAS RN |
33982-85-3 | |
| Record name | 2-Acetylindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-acetylindane in synthesizing compounds with potential central nervous system (CNS) activity?
A1: 2-Acetylindane serves as a crucial starting material in the synthesis of substituted indeno[1,2-c]pyrazoles, which have shown potential CNS activity. [] Specifically, 2-acetylindane-1,3-dione (a derivative of 2-acetylindane) reacts with substituted 2-hydrazino-quinolines to form intermediate compounds. These intermediates undergo cyclodehydration and Wolff-Kishner reduction to yield the final indeno[1,2-c]pyrazole derivatives. []
Q2: What specific structural features of the synthesized indeno[1,2-c]pyrazoles contribute to their observed CNS activity?
A2: While the provided research indicates the presence of CNS activity in the synthesized indeno[1,2-c]pyrazoles, it does not delve into a detailed structure-activity relationship (SAR) analysis. [] Further research exploring modifications to the substituents on the quinoline ring and their impact on activity and potency would be required to elucidate the specific structural features contributing to the observed CNS effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















